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Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)phenol

Cat. No.: B1279352 Get Quote

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Bis(trifluoromethyl)phenol
(CAS No. 46377-35-9), a specialty chemical of significant interest to researchers in medicinal

chemistry, drug development, and materials science. The unique placement of two

trifluoromethyl groups ortho to the hydroxyl moiety imparts a distinct combination of steric and

electronic properties, making it a valuable building block for creating novel molecules with

enhanced stability and functionality.

Molecular Structure and Physicochemical
Properties
The defining feature of 2,6-Bis(trifluoromethyl)phenol is its aromatic ring flanked by two

bulky, strongly electron-withdrawing trifluoromethyl (-CF₃) groups adjacent to the phenolic

hydroxyl group. This substitution pattern is the primary determinant of its chemical behavior

and physical characteristics.

Core Molecular Attributes
The fundamental properties of the molecule are summarized below.
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Property Value Source(s)

CAS Number 46377-35-9 [1]

Molecular Formula C₈H₄F₆O [2]

Molecular Weight 230.11 g/mol [3]

Canonical SMILES
OC1=C(C(F)

(F)F)C=CC=C1C(F)(F)F
[2]

InChI Key
RWRXJSLFCCKPFG-

UHFFFAOYSA-N
[2]

Physical State and Solubility
While specific, experimentally verified data for the melting and boiling points of 2,6-
Bis(trifluoromethyl)phenol are not readily available in the reviewed literature, its isomer, 3,5-

Bis(trifluoromethyl)phenol, is a liquid or low-melting solid at room temperature.[4] Given the

potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-

trifluoromethyl groups, the physical properties may differ significantly from its meta-substituted

counterpart. It is expected to be soluble in common organic solvents.

Comparative Data for 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6):

Property Value Source(s)

Melting Point 20-21 °C [4]

Boiling Point 97 °C (at 50 mmHg) [5]

Density 1.511 g/mL (at 25 °C)

Acidity (pKa)
The two ortho-trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I

effect) on the phenoxide anion, significantly stabilizing the conjugate base. This stabilization

results in a marked increase in the acidity of the phenolic proton compared to phenol itself.

While a precise experimental pKa for the 2,6-isomer has not been reported in the searched
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literature, it is anticipated to be a considerably stronger acid than its 3,5-isomer, which has a

reported pKa of approximately 7.96-8.03.[4][6] This enhanced acidity is a critical factor in its

reactivity and its utility as a hydrogen-bond donor in molecular recognition studies.

Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,6-
Bis(trifluoromethyl)phenol. The following sections describe the expected spectral features

based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of

¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
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Nucleus
Expected Chemical
Shift (δ) Range
(ppm)

Expected
Multiplicity &
Coupling

Rationale

¹H (Aromatic) 7.0 - 7.8
Doublet (d) and Triplet

(t)

The aromatic region

will display an A₂B

pattern. The single

proton at the C4

position (para) will

appear as a triplet,

while the two

equivalent protons at

the C3 and C5

positions (meta) will

appear as a doublet.

¹H (Hydroxyl) 5.0 - 8.0 Broad Singlet (br s)

The chemical shift is

concentration and

solvent-dependent.

The signal may be

broad due to

hydrogen exchange.

¹³C (Aromatic) 110 - 160
Multiple signals, some

showing C-F coupling

Six distinct carbon

signals are expected.

The carbons bearing

the -CF₃ groups (C2,

C6) and the hydroxyl

group (C1) will show

characteristic shifts.

The trifluoromethyl

carbon itself will

appear as a quartet.

¹³C (-CF₃) ~123
Quartet (q, ¹JCF ≈

270-280 Hz)

The large one-bond

carbon-fluorine

coupling constant is

characteristic of the -

CF₃ group.
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¹⁹F (-CF₃) -60 to -65 Singlet (s)

As the two -CF₃

groups are chemically

equivalent, a single

resonance is

expected. The

chemical shift is

relative to CFCl₃.[7]

The absence of

adjacent protons

means no H-F

coupling will be

observed.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations characteristic of the hydroxyl group and the

strong absorptions of the C-F bonds.

Vibration
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-F Stretch 1100 - 1350 Very Strong

Synthesis and Chemical Reactivity
The synthesis and reactivity of 2,6-Bis(trifluoromethyl)phenol are governed by the steric and

electronic influence of its substituents.

Established Synthetic Pathway
The preparation of 2,6-Bis(trifluoromethyl)phenol has been reported via a multi-step

sequence starting from the commercially available 2-(trifluoromethyl)phenol.[8] This pathway
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demonstrates a strategic use of protecting groups and directed metalation.

Causality in the Synthetic Protocol:

Protection: The phenolic proton is acidic and would interfere with the subsequent

organolithium reagent. Protection as a tetrahydropyranyl (THP) ether masks the hydroxyl

group.

Directed Ortho-Metalation: The THP-ether group is an effective ortho-directing group, guiding

the lithium-halogen exchange to the position adjacent to it.

Iodination: The resulting aryllithium species is a potent nucleophile that is trapped with an

electrophilic iodine source to install an iodine atom at the C6 position.

Trifluoromethylation: A copper-mediated trifluoromethylation reaction is used to replace the

iodine atom with the second -CF₃ group, followed by deprotection to yield the final product.

Caption: Synthetic workflow for 2,6-Bis(trifluoromethyl)phenol.

Chemical Reactivity
Acidity and O-Substitution: The high acidity of the hydroxyl proton facilitates deprotonation to

form the corresponding phenoxide, which can serve as a nucleophile in reactions like

Williamson ether synthesis or esterification. However, the steric bulk of the two ortho -CF₃

groups may hinder the approach of electrophiles to the oxygen atom, potentially requiring

more forcing reaction conditions compared to less substituted phenols.

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic

aromatic substitution due to the powerful inductive effects of the three electron-withdrawing

groups (two -CF₃, one -OH). Furthermore, the ortho and para positions relative to the

hydroxyl directing group are either blocked or strongly influenced by the -CF₃ groups, making

further substitution on the ring challenging.

Aqueous Defluorination: A critical and noteworthy reaction is the spontaneous defluorination

of ortho- and para-trifluoromethylphenols in aqueous, neutral to basic conditions.[9] The

mechanism involves the formation of the phenolate, which then facilitates the β-elimination of

a fluoride ion to generate a reactive quinone methide intermediate. This intrinsic reactivity
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pathway is a crucial consideration for the handling, storage, and environmental fate of this

compound, as it suggests potential instability in aqueous basic media.

Applications in Drug Development and Research
The trifluoromethyl group is a "privileged" substituent in modern medicinal chemistry, and the

2,6-bis(trifluoromethyl)phenyl motif offers a unique tool for drug designers.

Rationale for Use in Bioactive Molecules
Incorporating the 2,6-bis(trifluoromethyl)phenyl moiety into a drug candidate can confer several

advantageous properties. The strong carbon-fluorine bonds are resistant to metabolic

degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[10] This often

leads to improved pharmacokinetic profiles, such as a longer in-vivo half-life.

Inherent Properties Pharmacological Outcomes

2,6-Bis(trifluoromethyl)phenol
(as a molecular fragment)

High Metabolic Stability
(Strong C-F Bonds)

Increased Lipophilicity

Unique Steric & Electronic Profile

Improved Pharmacokinetics
(e.g., longer half-life)

Enhanced Membrane Permeability
(incl. Blood-Brain Barrier)

Modulated Receptor Binding
(Improved Potency/Selectivity)

Click to download full resolution via product page

Caption: Logic diagram of benefits in drug design.

Key Applications
Metabolism-Resistant Analogs: This phenol was specifically synthesized as a key

intermediate for analogs of the anti-inflammatory drug tebufelone. Replacing sterically bulky
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but metabolically labile tert-butyl groups with robust trifluoromethyl groups is a common

strategy to block metabolic pathways.[1][8]

Probing Molecular Interactions: The unique electronic and steric properties of the 2,6-

bis(trifluoromethyl)phenyl group make it a valuable component in ligands designed for

specific biological targets. For example, Dutasteride, a drug used to treat benign prostatic

hyperplasia, contains a 2,5-bis(trifluoromethyl)phenyl group, which contributes to its high

potency.[11] This highlights the favorable impact of such substitutions on binding affinity.

Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 2,6-Bis(trifluoromethyl)phenol
was not identified in the search, data from structurally related fluorinated phenols, such as 3,5-

Bis(trifluoromethyl)phenol, indicate that these compounds should be handled with care.[12]

Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[12]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume

hood.

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Incompatibility: Avoid strong oxidizing agents and strong bases. As noted, the compound

may be unstable in aqueous basic solutions.[9]

It is imperative to consult the material-specific Safety Data Sheet (SDS) provided by the

supplier before handling this chemical.

Conclusion
2,6-Bis(trifluoromethyl)phenol is a highly functionalized building block whose value lies in the

profound electronic and steric effects of its dual ortho-substituents. Its enhanced acidity, unique

spectroscopic signature, and role in creating metabolically robust molecules make it a

compound of high interest. For researchers and scientists in drug development, understanding

its synthesis, reactivity—particularly its potential for defluorination—and the strategic
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advantages it offers is key to leveraging its full potential in the design of next-generation

therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279352?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

